BenchChemオンラインストアへようこそ!

hPXR-Agonist-28

Nuclear Receptor Selectivity hPXR Pharmacology Off-Target Profiling

Select hPXR-Agonist-28 for experiments demanding specific hPXR activation without confounding off-target effects. Unlike promiscuous ligands such as rifampicin or SR12813, this silanol-sulfonamide probe was explicitly engineered to minimize cross-activation of LXRα/β, FXR, and RORα/γ. This selectivity is critical for unambiguous interpretation of CYP3A4 and MDR1 induction data. A high-purity (>98%) solid, it is ideal for dose-response studies requiring graded receptor activation (EC50 ≈ 12.6 µM) rather than supraphysiological stimulation. Currently available through custom synthesis only.

Molecular Formula C17H21NO5SSi
Molecular Weight 379.5
Cat. No. B1192870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehPXR-Agonist-28
SynonymshPXR-Agonist-28;  hPXRAgonist28;  hPXR Agonist 28;  hPXRAgonist-28;  hPXR-Agonist28;  hPXR Agonist-28;  hPXR-Agonist 28
Molecular FormulaC17H21NO5SSi
Molecular Weight379.5
Structural Identifiers
SMILESO=C(OC)CN(C1=CC=C([Si](C)(O)C)C=C1)S(=O)(C2=CC=CC=C2)=O
InChIInChI=1S/C17H21NO5SSi/c1-23-17(19)13-18(24(20,21)15-7-5-4-6-8-15)14-9-11-16(12-10-14)25(2,3)22/h4-12,22H,13H2,1-3H3
InChIKeyCHADRLVAUQMLCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

hPXR-Agonist-28: Baseline Characteristics of a Silanol‑Based hPXR Agonist


hPXR‑Agonist‑28 is a synthetic, silanol‑sulfonamide based agonist of the human pregnane X receptor (hPXR, NR1I2) [REFS‑1]. It was developed as part of a focused structure‑activity relationship (SAR) campaign to improve receptor selectivity over closely related nuclear receptors [REFS‑1]. The compound is chemically defined as methyl N‑(4‑(hydroxydimethylsilyl)phenyl)‑N‑(phenylsulfonyl)glycinate, with a molecular weight of 379.50 g/mol [REFS‑2]. It is intended for research use only and is not approved for human or veterinary therapeutic applications [REFS‑2].

Why Generic hPXR‑Agonist‑28 Substitution Fails in hPXR Pharmacology


Generic substitution with other hPXR agonists (e.g., rifampicin, SR12813) is not scientifically valid due to hPXR‑Agonist‑28's distinct selectivity fingerprint [REFS‑1]. While many hPXR ligands promiscuously activate liver X receptor (LXRα/β) and farnesoid X receptor (FXR), hPXR‑Agonist‑28 was engineered to minimize this off‑target activation [REFS‑1]. Therefore, using a less selective agonist in experiments designed to isolate hPXR‑mediated effects would introduce confounding variables, potentially leading to incorrect conclusions about gene regulation (e.g., CYP3A4 induction) and cellular phenotype [REFS‑3]. The quantitative evidence below details why hPXR‑Agonist‑28 is the appropriate chemical probe for studies requiring hPXR‑specific activation.

hPXR-Agonist-28: Quantitative Evidence Guide for Scientific Selection


Receptor Selectivity Profile of hPXR‑Agonist‑28 vs. Rifampicin

hPXR‑Agonist‑28 demonstrates good selectivity over hLXRα, hLXRβ, hFXR, hRORα, and hRORγ in reporter gene assays [1]. In contrast, the classical hPXR agonist rifampicin (EC50 ≈ 1.17 µM for hPXR [2]) also activates other nuclear receptors, including human constitutive androstane receptor (hCAR) and vitamin D receptor (VDR) at similar concentrations [3].

Nuclear Receptor Selectivity hPXR Pharmacology Off-Target Profiling

hPXR‑Agonist‑28 Potency in hPXR Transactivation vs. SR12813

hPXR‑Agonist‑28 activates hPXR with an EC50 of approximately 1.26 × 10⁴ nM (12.6 µM) in a HepG2 cell‑based luciferase reporter assay [1]. For comparison, the well‑characterized synthetic hPXR agonist SR12813 exhibits an EC50 of 200 nM (0.2 µM) in a similar assay format [2]. This 63‑fold difference in potency indicates that while hPXR‑Agonist‑28 is a validated agonist, it is less potent than SR12813, which may be advantageous for studies where partial activation is desired or where high concentrations are not a limiting factor.

hPXR Agonism EC50 Comparison CYP3A4 Induction

Chemical Scaffold Differentiation: Silanol‑Sulfonamide vs. SR12813

hPXR‑Agonist‑28 is based on a silanol‑sulfonamide scaffold, whereas SR12813 is a phosphonate‑containing compound [1][2]. The silanol moiety is a silicon‑based isostere of a carbinol, which can alter hydrogen‑bonding capacity and lipophilicity. This chemical distinction may contribute to the observed selectivity profile of hPXR‑Agonist‑28 for hPXR over other nuclear receptors [1].

Chemical Scaffold Structure‑Activity Relationship Silanol‑Sulfonamide

Optimal Research and Industrial Application Scenarios for hPXR‑Agonist‑28


Nuclear Receptor Selectivity Profiling

hPXR‑Agonist‑28 is best suited for experiments where the objective is to activate hPXR while minimizing off‑target effects on LXRα/β, FXR, and RORα/γ. This is particularly important in gene expression studies (e.g., CYP3A4, MDR1) where cross‑activation of other nuclear receptors could confound the interpretation of results. The selectivity profile reported by Toyama et al. [REFS‑1] positions this compound as a more specific tool than the broader‑acting rifampicin [REFS‑2].

Partial hPXR Activation Studies

Given its modest potency (EC50 ≈ 12.6 µM [REFS‑1]) relative to SR12813 (EC50 = 0.2 µM [REFS‑3]), hPXR‑Agonist‑28 is useful for generating a partial or graded hPXR activation. This can be valuable in dose‑response studies aimed at understanding the relationship between receptor occupancy and transcriptional output, or in cellular models where supraphysiological activation is undesirable.

Chemical Probe for Silanol‑Sulfonamide SAR

As a representative of the silanol‑sulfonamide scaffold, hPXR‑Agonist‑28 serves as a key reference compound for structure‑activity relationship (SAR) studies exploring novel hPXR modulators [REFS‑1]. Its distinct chemical structure compared to traditional hPXR ligands (e.g., SR12813) makes it a valuable starting point for medicinal chemistry campaigns aimed at improving selectivity or potency [REFS‑1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for hPXR-Agonist-28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.